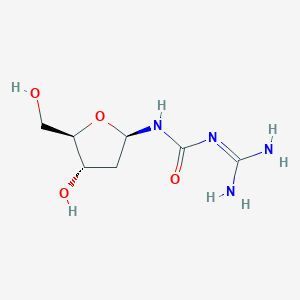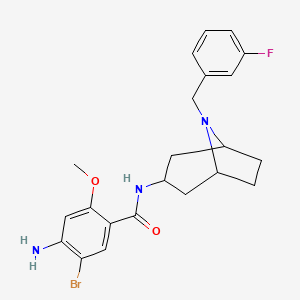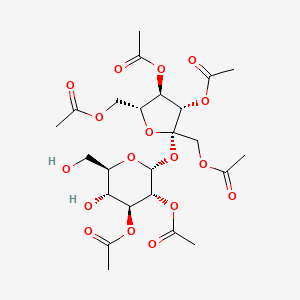
Ecg5psz7LJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose is identified by the unique alphanumeric code Ecg5psz7LJ . This compound is a derivative of sucrose, where multiple hydroxyl groups have been acetylated. It has the molecular formula C24H34O17 and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose typically involves the acetylation of sucrose. The reaction is carried out by treating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the exothermic nature of the acetylation process .
Industrial Production Methods
In an industrial setting, the production of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose follows a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: Sucrose and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted sucrose derivatives depending on the nucleophile used.
Scientific Research Applications
1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases.
Pathways Involved: It can modulate metabolic pathways by inhibiting or activating specific enzymes, thereby affecting the overall metabolic flux.
Comparison with Similar Compounds
Similar Compounds
- 1’,2,3,4,6-penta-O-acetyl-sucrose
- 1’,2,3,4,6-hexa-O-benzoyl-sucrose
- 1’,2,3,4,6-penta-O-benzoyl-sucrose
Uniqueness
1’,2,3,3’,4’,6’-hexa-O-acetyl-sucrose is unique due to its specific pattern of acetylation, which imparts distinct chemical and physical properties. This unique structure allows it to be used in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
52706-47-5 |
|---|---|
Molecular Formula |
C24H34O17 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-diacetyloxy-5-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H34O17/c1-10(26)33-8-17-19(35-12(3)28)22(38-15(6)31)24(40-17,9-34-11(2)27)41-23-21(37-14(5)30)20(36-13(4)29)18(32)16(7-25)39-23/h16-23,25,32H,7-9H2,1-6H3/t16-,17-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
InChI Key |
ABVJXFCBORQFJS-IUYXUTJNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)(COC(=O)C)OC2C(C(C(C(O2)CO)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
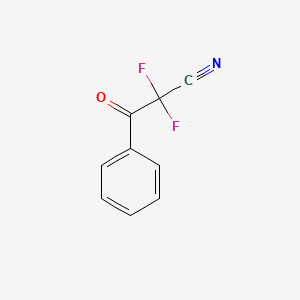
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
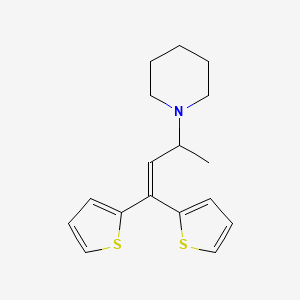
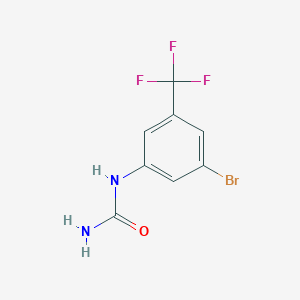
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)
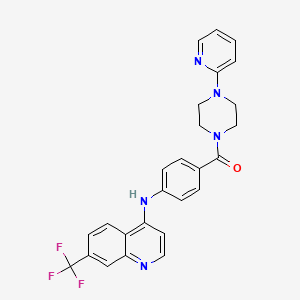
![2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B13415445.png)
